Otenabant (CP-945,598) is a potent, selective, and competitive antagonist of the cannabinoid receptor 1 (CB1), a key target in metabolic and central nervous system research. Developed as a second-generation alternative to earlier CB1 antagonists, its primary procurement-relevant characteristics are its high binding affinity for the human CB1 receptor (Ki of 0.7 nM) and exceptional selectivity, showing over 10,000-fold lower affinity for the CB2 receptor (Ki of 7600 nM). Although its clinical development for obesity was discontinued along with other compounds in its class due to centrally-mediated side effects associated with the target, Otenabant's distinct pharmacological profile makes it a valuable and specific tool for in vitro and in vivo preclinical studies where precise and selective CB1 antagonism is required.
Substituting Otenabant with the first-generation antagonist Rimonabant (SR141716A) is inadvisable for studies requiring high target specificity and a controlled central nervous system (CNS) profile. Rimonabant's well-documented psychiatric side effects in clinical trials, such as anxiety and depression, are linked to its inverse agonist activity and high brain penetrance. Otenabant, a competitive antagonist, was developed to improve upon this profile. While both compounds cross the blood-brain barrier, evidence suggests Rimonabant achieves higher relative brain concentrations. This makes Otenabant a more suitable choice for experiments aiming to modulate CB1 receptor activity with reduced potential for confounding behavioral phenotypes or off-target effects driven by strong inverse agonism, ensuring that observed results are more directly attributable to selective CB1 blockade.
Otenabant demonstrates superior target selectivity compared to other cannabinoid ligands. In radioligand binding assays with human receptors, Otenabant shows a Ki of 0.7 nM for the CB1 receptor and a Ki of 7600 nM for the CB2 receptor. This represents a selectivity ratio of over 10,800-fold, significantly minimizing the potential for confounding effects from CB2 receptor modulation in experimental systems.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
| Target Compound Data | CB1: 0.7 nM; CB2: 7600 nM |
| Comparator Or Baseline | Human CB1 vs. Human CB2 Receptors |
| Quantified Difference | >10,850-fold selectivity for CB1 |
| Conditions | In vitro radioligand binding assay, human recombinant receptors. |
This high degree of selectivity is critical for ensuring that observed biological effects in research models are unequivocally due to CB1 receptor antagonism, thereby increasing the reliability and interpretability of experimental data.
Otenabant exhibits a significantly higher binding affinity for the human CB1 receptor than the widely used first-generation tool compound, Rimonabant. Otenabant's reported Ki value is 0.7 nM, while Rimonabant's IC50 (a comparable measure of potency) is 13.6 nM in the same human CB1-transfected cell line system. This indicates that Otenabant is approximately 19-fold more potent at the target receptor, allowing for the use of lower concentrations to achieve effective receptor blockade.
| Evidence Dimension | Receptor Binding Potency (human CB1) |
| Target Compound Data | Ki: 0.7 nM |
| Comparator Or Baseline | Rimonabant: IC50 of 13.6 nM |
| Quantified Difference | ~19.4-fold higher potency |
| Conditions | In vitro binding assays using human CB1-transfected HEK293 cells. |
Higher potency allows for lower effective doses in experiments, reducing the total amount of compound required and minimizing the risk of off-target effects that can occur at higher concentrations.
A critical parameter for in vivo studies and translational research is the potential for cardiac liability via blockade of the hERG potassium channel. Otenabant is characterized by a 'low hERG affinity'. While a specific IC50 value is not provided in this source, this contrasts favorably with many centrally-acting compounds. For reference, drugs with significant hERG liability often have IC50 values in the low micromolar or even nanomolar range. This property suggests a reduced risk of inducing cardiac arrhythmias, a crucial consideration for the design and ethical approval of in vivo experiments.
| Evidence Dimension | hERG Channel Affinity |
| Target Compound Data | Characterized as 'low affinity' |
| Comparator Or Baseline | High-affinity hERG blockers (IC50s often <10 µM) |
| Quantified Difference | Qualitatively lower risk profile |
| Conditions | In vitro safety pharmacology screening. |
Selecting a compound with a better preclinical safety profile simplifies experimental design, reduces the risk of confounding cardiovascular effects in vivo, and aligns with the 3Rs principles (Replacement, Reduction, Refinement) in animal research.
Otenabant demonstrates practical solubility characteristics for typical laboratory workflows. It is highly soluble in DMSO, reaching up to 100 mg/mL (195.92 mM), facilitating the preparation of high-concentration stock solutions for in vitro assays. For in vivo administration, established protocols demonstrate its solubility at ≥ 3 mg/mL in common vehicle formulations, including those containing DMSO/PEG300/Tween-80/saline or DMSO/corn oil, ensuring its suitability for oral gavage or other administration routes in animal models.
| Evidence Dimension | Solubility |
| Target Compound Data | ≥ 3 mg/mL in in-vivo vehicles; up to 100 mg/mL in DMSO |
| Comparator Or Baseline | Standard laboratory requirements for preclinical studies |
| Quantified Difference | Meets typical concentration needs for both in vitro and in vivo experiments |
| Conditions | Standard laboratory solvents and in vivo vehicle formulations. |
Reliable solubility and established formulation protocols save development time, reduce material waste, and ensure consistent and reproducible dosing in both cell-based and animal studies.
Otenabant's high potency and >10,000-fold selectivity for CB1 over CB2 receptors make it the right choice for in vivo studies investigating the role of CB1 in energy expenditure, fat oxidation, and food intake, where minimizing confounding effects from CB2 activation is paramount for clear data interpretation.
For neuroscience research involving in vivo electrophysiology or behavioral models where cardiac function is a critical health parameter, Otenabant's low affinity for the hERG channel provides a significant advantage over compounds with known or uncharacterized cardiotoxicity risks. This allows for a clearer assessment of the central effects of CB1 blockade without confounding cardiovascular variables.
As a well-characterized, high-affinity second-generation antagonist, Otenabant serves as an ideal reference compound in structure-activity relationship (SAR) studies. Its potency, which is nearly 20-fold higher than that of Rimonabant, provides a robust benchmark for evaluating novel CB1-targeting molecules.
The high solubility of Otenabant in DMSO (up to 195 mM) makes it highly suitable for preparing concentrated stock solutions required for high-throughput screening campaigns and for use as a reference antagonist in the development and validation of new in vitro functional assays for the CB1 receptor.